3,4,5-TRIMETHOXY-N-[(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE
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Overview
Description
3,4,5-Trimethoxy-N-[(5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core substituted with trimethoxy groups and a morpholine-containing oxadiazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-[(5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazonoyl halides with appropriate thiol derivatives under controlled conditions.
Introduction of the Morpholine Group: The morpholine moiety is introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.
Attachment of the Trimethoxybenzamide Core: The final step involves coupling the oxadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[(5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms, such as thiosemicarbazides.
Substitution: The morpholine and trimethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiosemicarbazides.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
3,4,5-Trimethoxy-N-[(5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-[(5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazole-2-yl)methyl]benzamide involves interaction with various molecular targets:
Molecular Targets: Enzymes such as thioredoxin reductase, histone lysine-specific demethylase 1.
Pathways Involved: Inhibition of tubulin polymerization, modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in pharmaceutical synthesis.
3,4,5-Trimethoxycinnamic Acid: Known for its sedative and neuroprotective effects.
3,4,5-Trimethoxyphenethylamine: A psychedelic compound with distinct pharmacological properties.
Uniqueness
3,4,5-Trimethoxy-N-[(5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S/c1-26-13-8-12(9-14(27-2)17(13)28-3)18(25)20-10-15-21-22-19(30-15)31-11-16(24)23-4-6-29-7-5-23/h8-9H,4-7,10-11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGUIGXPYFAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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